molecular formula C21H21N3O3S B2921629 N-(2,6-dimethylphenyl)-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide CAS No. 337922-56-2

N-(2,6-dimethylphenyl)-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide

Cat. No.: B2921629
CAS No.: 337922-56-2
M. Wt: 395.48
InChI Key: ANWCKTJDBIAFMW-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide (CAS: 337922-56-2) is a sulfonamide-containing acetamide derivative with the molecular formula C21H21N3O3S and a molecular weight of 395.48 g/mol . Its structure features a 2,6-dimethylphenyl group linked to an acetamide core, which is further substituted with a phenylsulfonyl moiety and a 2-pyridinylamino group. This compound has garnered interest in medicinal chemistry due to its hybrid pharmacophore design, combining sulfonamide (known for enzyme inhibition) and pyridine (a common scaffold in bioactive molecules) functionalities.

Properties

IUPAC Name

2-[benzenesulfonyl(pyridin-2-yl)amino]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-16-9-8-10-17(2)21(16)23-20(25)15-24(19-13-6-7-14-22-19)28(26,27)18-11-4-3-5-12-18/h3-14H,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWCKTJDBIAFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,6-dimethylaniline with 2-chloropyridine in the presence of a base to form an intermediate. This intermediate is then reacted with phenylsulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Acetamide Derivatives

Compound Name / ID Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Application/Activity
Target Compound 2-Pyridinyl, phenylsulfonyl 395.48 Not reported Sulfonamide, pyridine Not explicitly stated (research use)
Compound 13 3,4-Dimethylisoxazol-5-yl, sulfamoyl Not reported 241–248 Sulfonamide, isoxazole Urease inhibition
3l Piperidin-1-yl, phenylsulfonyl Not reported Not reported Sulfonamide, piperidine AChE inhibition
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Diethylamino 234.34 66–69 Tertiary amine Local anesthetic (lidocaine analog)
Oxadixyl Methoxy, oxazolidinyl Not reported Not reported Oxazolidinone Pesticide (fungicide)
N-(2,6-dimethylphenyl)-2-[ethyl(methyl)amino]acetamide Ethyl(methyl)amino 220.31 Not reported Tertiary amine Antiarrhythmic/local anesthetic

Key Observations:

Substituent Impact on Melting Points: The target compound’s lack of reported melting point contrasts with Compound 13 (241–248°C), which has a high melting point likely due to its rigid isoxazole and sulfamoyl groups enhancing crystalline stability . The diethylamino derivative in has a lower melting point (66–69°C), attributed to reduced hydrogen-bonding capacity from the aliphatic amine group.

Bioactivity and Functional Groups :

  • Sulfonamide Moieties : Both the target compound and Compound 13 contain sulfonamide groups, which are associated with enzyme inhibition (e.g., urease in ). However, the pyridinyl group in the target compound may confer distinct binding interactions compared to the isoxazole in Compound 13.
  • Piperidine vs. Pyridine : 3l replaces the pyridinyl group with piperidin-1-yl, altering electronic properties and steric bulk. Piperidine derivatives often exhibit enhanced membrane permeability due to increased lipophilicity, which may influence AChE inhibition efficacy.
  • Tertiary Amines : Compounds like and feature tertiary amines linked to the acetamide core, enabling interactions with ion channels (e.g., sodium channels in local anesthetics). The target compound’s sulfonamide-pyridine combination likely shifts its mechanism toward enzyme modulation rather than ion channel blocking.

Biological Activity

N-(2,6-dimethylphenyl)-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide (CAS No. 337922-56-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula: C21H21N3O3S
  • Molecular Weight: 393.47 g/mol

The structure consists of a dimethylphenyl group, a phenylsulfonyl moiety, and a pyridinyl amino acetamide, which contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the inhibition of specific kinases involved in cancer cell proliferation.
  • Antimicrobial Effects : It has been tested for antimicrobial activity against various pathogens, showing promising results in inhibiting bacterial growth.
  • Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neuropharmacological applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The modifications in the structure can significantly affect its potency and selectivity:

  • Dimethylphenyl Group : The presence of the dimethyl substituents enhances lipophilicity, which may improve membrane permeability.
  • Phenylsulfonyl Moiety : This group is known to enhance binding affinity to target proteins due to its ability to form strong interactions through hydrogen bonding and π–π stacking.
  • Pyridinyl Amino Acetamide : This part of the molecule contributes to the overall biological activity by providing sites for interaction with biological targets.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on several cancer cell lines. For instance:

Cell LineIC50 (μM)Reference
MCF-7 (Breast)15
A549 (Lung)10
HeLa (Cervical)12

These results indicate that the compound may be a candidate for further development as an anticancer agent.

Case Studies

  • Case Study on Anticancer Activity :
    A study published in Journal of Medicinal Chemistry reported that derivatives of this compound were synthesized and evaluated for their anticancer activities. The most potent derivatives showed significant inhibition of tumor growth in mouse models, suggesting a potential therapeutic application in oncology .
  • Antimicrobial Evaluation :
    Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

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